4',5'-Didehydro-5'-deoxyadenosine
Overview
Description
4’,5’-Didehydro-5’-deoxyadenosine is a purine nucleoside analog. Purine nucleoside analogs are compounds that mimic the structure of naturally occurring nucleosides, which are the building blocks of nucleic acids like DNA and RNA.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’,5’-Didehydro-5’-deoxyadenosine typically involves the dehydrogenation of 5’-deoxyadenosine. This process can be achieved through various chemical reactions, including the use of specific catalysts and reaction conditions. For instance, one method involves the use of a dehydrogenation agent under controlled temperature and pressure to remove hydrogen atoms from the 5’-deoxyadenosine molecule .
Industrial Production Methods
Industrial production of 4’,5’-Didehydro-5’-deoxyadenosine may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the desired compound from reaction mixtures .
Chemical Reactions Analysis
Types of Reactions
4’,5’-Didehydro-5’-deoxyadenosine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert it back to its parent nucleoside.
Substitution: Various substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial in determining the efficiency and outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of functionalized nucleoside analogs .
Scientific Research Applications
4’,5’-Didehydro-5’-deoxyadenosine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in cellular processes and potential as a biochemical tool.
Industry: Utilized in the development of new pharmaceuticals and as a research tool in drug discovery.
Mechanism of Action
The mechanism of action of 4’,5’-Didehydro-5’-deoxyadenosine involves its incorporation into DNA or RNA, where it can interfere with nucleic acid synthesis. This interference can lead to the inhibition of DNA replication and transcription, ultimately inducing cell death. The compound targets specific enzymes involved in nucleic acid metabolism, disrupting their normal function and leading to cytotoxic effects .
Comparison with Similar Compounds
Similar Compounds
5’-Deoxyadenosine: The parent compound from which 4’,5’-Didehydro-5’-deoxyadenosine is derived.
4’-Fluoroadenosine: Another nucleoside analog with similar structural features.
Nucleocidin: A modified nucleoside antibiotic with a fluorine atom and sulfamyl moiety.
Uniqueness
4’,5’-Didehydro-5’-deoxyadenosine is unique due to its specific dehydrogenation at the 4’ and 5’ positions, which imparts distinct chemical and biological properties. This structural modification enhances its potential as a therapeutic agent and research tool, distinguishing it from other nucleoside analogs .
Properties
IUPAC Name |
2-(6-aminopurin-9-yl)-5-methylideneoxolane-3,4-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5O3/c1-4-6(16)7(17)10(18-4)15-3-14-5-8(11)12-2-13-9(5)15/h2-3,6-7,10,16-17H,1H2,(H2,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGHMFWYXBZGWRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70297965 | |
Record name | 9-(5-deoxypent-4-enofuranosyl)-9h-purin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70297965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20535-04-0 | |
Record name | NSC119842 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119842 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 9-(5-deoxypent-4-enofuranosyl)-9h-purin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70297965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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